molecular formula C23H17Br B578138 2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene CAS No. 1258514-99-6

2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene

Cat. No.: B578138
CAS No.: 1258514-99-6
M. Wt: 373.293
InChI Key: KMWPNAFWXDZYJG-UHFFFAOYSA-N
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Description

2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene is an organic compound with the molecular formula C43H29Br It is a brominated derivative of indenoanthracene, characterized by its unique structure that includes a bromine atom and two methyl groups attached to the indenoanthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene typically involves the bromination of a precursor indenoanthracene compound. The process generally includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indenoanthracene derivatives, while oxidation and reduction can lead to the formation of quinones or hydroquinones .

Mechanism of Action

The mechanism by which 2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene exerts its effects is primarily related to its electronic structure. The bromine atom and methyl groups influence the compound’s reactivity and interaction with other molecules. In organic electronics, its ability to transport charge and emit light is crucial. The compound’s molecular targets and pathways involve its interaction with other organic molecules and materials, facilitating charge transfer and light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control over electronic behavior, such as in OLEDs and other organic electronic devices .

Properties

IUPAC Name

7-bromo-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,11,13,15,17,19-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Br/c1-23(2)21-12-17-10-15-6-4-3-5-14(15)9-16(17)11-20(21)19-8-7-18(24)13-22(19)23/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWPNAFWXDZYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC3=CC4=CC=CC=C4C=C3C=C2C5=C1C=C(C=C5)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene-6,11-dione (20 g, 0.05 mol) was dissolved in acetic acid (200 ml), and added with 57% HI (50 ml), followed by reflux-stirring for 48 hours. After the reaction was completed, the resultant solution was added with distilled water (500 ml). The produced solid was filtered and dissolved in toluene (200 ml) and iodine (4.05 g, 0.016 mol) was added thereto, followed by reflux-stirring for 3 hours. After the reaction was completed, through extraction and column chromatography, 2-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene (11.3 g, yield 61%) was obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
4.05 g
Type
reactant
Reaction Step Four

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